molecular formula C11H13NO4 B12416434 N-Acetyl-D3-L-4-hydroxyphenylalanine

N-Acetyl-D3-L-4-hydroxyphenylalanine

Cat. No.: B12416434
M. Wt: 226.24 g/mol
InChI Key: CAHKINHBCWCHCF-ASGODXDTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D3-L-4-hydroxyphenylalanine involves the acetylation of L-4-hydroxyphenylalanine with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine to facilitate the acetylation process. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D3-L-4-hydroxyphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-D3-L-4-hydroxyphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D3-L-4-hydroxyphenylalanine involves its conversion to tyrosine and subsequently to catecholamines such as dopamine, norepinephrine, and epinephrine. These catecholamines act as neurotransmitters and play crucial roles in various physiological processes, including mood regulation, stress response, and cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labelling, which makes it particularly useful in metabolic studies and tracing experiments. The presence of deuterium atoms allows for precise tracking of the compound’s metabolic fate without altering its chemical properties significantly .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

226.24 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1/i1D3

InChI Key

CAHKINHBCWCHCF-ASGODXDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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